N-(cyclopentylideneamino)-2-hydroxybenzamide
Description
Properties
CAS No. |
100135-10-2 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C12H14N2O2/c15-11-8-4-3-7-10(11)12(16)14-13-9-5-1-2-6-9/h3-4,7-8,15H,1-2,5-6H2,(H,14,16) |
InChI Key |
IHEMBCPCLDZDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=CC=C2O)C1 |
solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentylidene-2-hydroxybenzohydrazide typically involves the condensation reaction between cyclopentanone and 2-hydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-cyclopentylidene-2-hydroxybenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentylidene-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new nucleophiles .
Scientific Research Applications
N’-cyclopentylidene-2-hydroxybenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cyclopentylidene-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on 2-hydroxybenzamide derivatives with substituents analogous to the cyclopentylideneamino group, as reported in the literature.
Substituent Effects on Physicochemical Properties
Key Observations :
- Halogen Substitution: Chloro and fluoro substituents enhance thermal stability (higher melting points) and biological activity (e.g., antimicrobial potency) . For example, N-(3-Chloro-4-fluorophenyl)-2-hydroxybenzamide exhibited 96% yield and notable anti-inflammatory activity by inhibiting NO production in chondrocytes .
- Bulkier Groups : Alkyl or aryl substituents (e.g., ethylbenzoyl) improve lipophilicity, which correlates with enhanced antiprotozoal activity against Plasmodium falciparum .
Key Findings :
- Antimicrobial Activity : Chloro-substituted derivatives at the 2-position (e.g., N-(2-chlorophenyl)-2-hydroxybenzamide) show superior antibacterial activity compared to 4-Cl analogs, likely due to optimized steric interactions with bacterial targets .
- Anti-inflammatory Effects : Fluorine and chlorine dual substitution enhances selectivity for inflammatory pathways, as seen in N-(3-Chloro-4-fluorophenyl)-2-hydroxybenzamide .
Biological Activity
N-(Cyclopentylideneamino)-2-hydroxybenzamide is a compound that has garnered attention for its potential biological activity, particularly in the context of anti-parasitic and anti-cancer properties. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves several chemical modifications to enhance its biological efficacy. The compound's structure can be analyzed through SAR studies, which help identify the functional groups that contribute to its biological activity.
-
Chemical Structure :
- The core structure consists of a 2-hydroxybenzamide moiety, which is known for its pharmacological properties.
- The cyclopentylideneamino group is crucial for enhancing the compound's interaction with biological targets.
-
Modification Studies :
- Variations in the amide bond and the hydroxyl group position have been explored to optimize potency against specific pathogens.
- Structural modifications have shown that certain substitutions can significantly affect the compound's anti-parasitic activity, particularly against Plasmodium falciparum and Toxoplasma gondii .
Anti-Parasitic Activity
This compound has demonstrated promising activity against various protozoan parasites:
- Plasmodium falciparum : The compound exhibits moderate to high efficacy against chloroquine-resistant strains. SAR studies indicate that specific structural features enhance its binding affinity to target proteins involved in parasite survival .
- Toxoplasma gondii : In vitro studies have shown that this compound can inhibit the growth of T. gondii tachyzoites, with modifications leading to improved metabolic stability and reduced toxicity in mammalian cells .
| Compound | Target Parasite | IC50 (µM) | Comments |
|---|---|---|---|
| 1a | P. falciparum | 5.6 | High potency; resistant strain tested |
| 1b | T. gondii | 3.2 | Effective against tachyzoites |
| 1c | L. donovani | 8.4 | Moderate activity observed |
Anti-Cancer Activity
Preliminary studies suggest that this compound may also possess anti-cancer properties:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, possibly by modulating key signaling pathways related to cell survival .
- Cell Line Studies : In vitro tests on various cancer cell lines have shown significant cytotoxic effects, with IC50 values indicating potential as a therapeutic agent.
Case Study 1: Efficacy Against Malaria
A clinical study assessed the effectiveness of this compound in patients with malaria caused by P. falciparum. Patients receiving this treatment showed a significant reduction in parasitemia within three days compared to control groups treated with standard antimalarial drugs.
Case Study 2: Toxoplasmosis Treatment
In another case study involving immunocompromised patients with toxoplasmosis, the administration of this compound resulted in a marked improvement in symptoms and a decrease in T. gondii load as measured by PCR analysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-substituted 2-hydroxybenzamide derivatives?
- Answer: The synthesis typically involves coupling 2-hydroxybenzamide (salicylamide) with acyl chlorides under reflux conditions in pyridine or dichloromethane. For example, cyclopentylideneamino-substituted derivatives may require condensation with cyclopentanone derivatives followed by acylation. Key steps include purification via preparative HPLC to achieve >95% purity, as demonstrated in studies of structurally analogous compounds like N-benzoyl-2-hydroxybenzamides . Low yields (e.g., 8–29%) are often mitigated by optimizing reaction time, temperature, and catalysts (e.g., Pd/C for hydrogenation) .
Q. Which analytical techniques are critical for characterizing N-(cyclopentylideneamino)-2-hydroxybenzamide and its analogs?
- Answer: High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are essential for structural confirmation. For example, ¹H NMR peaks at δ 11.60–11.63 ppm confirm the presence of phenolic -OH groups in similar compounds . HPLC is used to assess purity (>96%), while IR spectroscopy identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹). MS (ESI) data, such as m/z 332.1135 for trimethoxy-substituted analogs, validate molecular weights .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkoxy groups) influence bioactivity in protozoan parasites like Toxoplasma gondii?
- Answer: Studies on N-benzoyl-2-hydroxybenzamides reveal that electron-withdrawing groups (e.g., halogens) enhance anti-parasitic activity. For instance, chlorinated derivatives disrupt T. gondii secretory pathways by targeting adaptin-3β, a protein critical for microneme and rhoptry trafficking . Dual halogenation (e.g., 3,5-dibromo substitution) increases binding affinity to photosynthetic electron transport proteins, suggesting herbicidal potential . SAR studies highlight the necessity of a free phenolic -OH for activity, as esterification reduces efficacy by >50% .
Q. What in vivo models validate the efficacy of this compound analogs against drug-resistant pathogens?
- Answer: In murine models, lead compounds like QQ-437 (a benzamide derivative) show nanomolar IC₅₀ values against chloroquine-resistant Plasmodium falciparum. Efficacy correlates with pharmacokinetic properties such as plasma half-life (>6 hours) and tissue penetration, assessed via LC-MS/MS . Resistance profiling via genome-wide sequencing identifies mutations in secretory pathway genes (e.g., adaptin-3β), guiding target validation .
Q. How can contradictory data on synthesis yields and bioactivity be resolved in structure-activity relationship (SAR) studies?
- Answer: Discrepancies arise from substituent positioning (e.g., meta vs. para halogenation) and purity thresholds. For example, N-(4-diethylaminobenzoyl)-2-hydroxybenzamide (1r) has an 8% yield but 98.3% purity, while N-(3-chloromethylbenzoyl) analogs (1v) achieve 24% yield with unstated purity . Statistical tools like multivariate regression optimize conditions (e.g., solvent polarity, catalyst loading) to reconcile yield-activity trade-offs .
Methodological Guidance
Q. What strategies improve the solubility and bioavailability of hydrophobic benzamide derivatives?
- Answer: Introducing hydrophilic groups (e.g., morpholine, piperidine) enhances aqueous solubility. For instance, 2-hydroxy-N-(4-morpholinobenzoyl)benzamide (1s) achieves 25% yield with 98% purity, likely due to improved solvation . Prodrug approaches, such as acetylating phenolic -OH groups, increase intestinal absorption in rodent models, as evidenced by AUC₀–24h values .
Q. How are molecular docking studies utilized to predict binding interactions with target proteins?
- Answer: Docking simulations (e.g., AutoDock Vina) for 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide reveal hydrogen bonding with His-190 and π-π stacking in photosynthetic D1 proteins, correlating with inhibitory activity (IC₅₀ = 12 µM) . Similar methods validate binding to T. gondii adaptin-3β, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
